5-Bromopyrimidine-4-carboxamide
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Overview
Description
5-Bromopyrimidine-4-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxamide group at the 4th position of the pyrimidine ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrimidine-4-carboxamide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-bromopyrimidine with suitable nucleophiles under microwave irradiation . Another method includes the direct metallation of 5-bromopyrimidine with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as over-churning, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation.
Metallation: Direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine.
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide, palladium catalysts, and various nucleophiles. Reaction conditions often involve microwave irradiation, which enhances the reaction rate and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
5-Bromopyrimidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Shares the bromine substitution at the 5th position but lacks the carboxamide group.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Another carboxamide-based compound with distinct biological activities.
Uniqueness
5-Bromopyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a carboxamide group makes it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
5-bromopyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O/c6-3-1-8-2-9-4(3)5(7)10/h1-2H,(H2,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFADLDPAJRJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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